

# Application Note: High-Resolution Mass Spectrometry (HRMS) Detection of PCB 116

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## Compound of Interest

Compound Name: 2,3,4,5,6-Pentachlorobiphenyl

CAS No.: 25429-29-2

Cat. No.: B8270423

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## Abstract

This application note details the definitive protocol for the quantitation of PCB 116 (**2,3,4,5,6-Pentachlorobiphenyl**) in complex biological and environmental matrices using High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS). While often overshadowed by dioxin-like congeners, PCB 116 presents unique analytical challenges due to its fully substituted phenyl ring, which influences its elution behavior and metabolic stability. This guide moves beyond standard EPA Method 1668C templates to address specific resolution constraints, co-elution management on SPB-Octyl phases, and the necessity of

C-labeled internal standardization for sub-picogram detection.

## Introduction & Scientific Context

### The Analyte: PCB 116

PCB 116 is a pentachlorobiphenyl with the IUPAC structure **2,3,4,5,6-Pentachlorobiphenyl**.

- **Structural Uniqueness:** Unlike many other PCBs, PCB 116 possesses one fully chlorinated phenyl ring and one unsubstituted phenyl ring.

- **Chirality Status:** Contrary to some pentachlorobiphenyls (e.g., PCB 95, 149), PCB 116 is ACHIRAL. The molecule possesses a plane of symmetry perpendicular to the phenyl rings (assuming orthogonal rotation due to steric hindrance), rendering it superimposable on its mirror image. Researchers must not confuse it with chiral atropisomers; enantioselective analysis is not applicable here.
- **Toxicological Relevance:** While not a WHO "Dioxin-Like" PCB (non-planar due to ortho-chlorines), its high degree of chlorination correlates with environmental persistence and bioaccumulation.

## The Analytical Challenge

Standard low-resolution MS (LRMS) often fails to distinguish PCB 116 from isobaric interferences (e.g., fragmented Hepta-CBs or matrix co-extractives). Furthermore, on common non-polar columns (e.g., DB-5), PCB 116 can co-elute with other pentachlorinated congeners (e.g., PCB 117 or 110/87 groups depending on film thickness).

The Solution: HRMS (Magnetic Sector) operating at  $R \geq 10,000$  combined with Isotope Dilution Mass Spectrometry (IDMS) provides the necessary selectivity and accuracy.

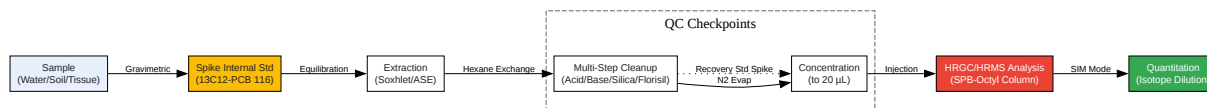
## Methodology Overview

The workflow follows a "Spike-Extract-Clean-Analyze" logic, strictly adhering to Isotope Dilution principles. The native analyte is quantified against a

C

-labeled analog added before extraction, automatically correcting for recovery losses and matrix effects.

## Logical Workflow Diagram



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Figure 1: Isotope Dilution Workflow for PCB 116. Note the introduction of the labeled standard prior to extraction.

## Experimental Protocol

### Reagents & Standards

- Native Standard: PCB 116 (2,3,4,5,6-PeCB), >99% purity.
- Labeled Internal Standard (L-IS):

C

-PCB 116 (Wellington Laboratories or CIL).

- Why? Using the exact labeled analog (rather than a homolog like

C-PCB 118) is critical for correcting specific extraction inefficiencies associated with the fully chlorinated ring structure.

- Cleanup Standard:

C

-PCB 28 (or similar) added post-cleanup to measure recovery of the L-IS.

- Solvents: Nonane (Keeper solvent), Hexane, Dichloromethane (DCM), Toluene (Ultra-Resi-Analyzed grade).

## Sample Preparation (Solid Matrix Example)

- Homogenization: Dry sample (sodium sulfate) and grind to a free-flowing powder.
- Spiking: Weigh 10 g of sample. Fortify with 2.0 ng of  
  
C  
  
-PCB 116. Allow to equilibrate for 1 hour.
- Extraction:
  - Method: Soxhlet (16-24 hours with DCM/Hexane 1:1) or ASE (Accelerated Solvent Extraction).
  - Rationale: Toluene extraction is recommended if high-carbon content (soot/fly ash) is suspected, as the planar structure of some PCBs binds tightly to carbon, though PCB 116 is non-planar (ortho-substituted).
- Cleanup (The "Self-Validating" System):
  - Acid/Base Wash: Wash extract with conc.<sup>[1]</sup> H  
  
SO  
  
until acid layer is colorless. (Removes lipids/pigments).
  - Silica Gel: Pass through activated silica.
  - Florisil: Fractionate to separate PCBs from polar interferences. PCB 116 elutes in the non-polar fraction (Hexane).
- Final Concentration: Reduce volume to exactly 20 µL in Nonane containing the Injection Internal Standard (e.g.,  
  
C  
  
-PCB 138).

## HRGC/HRMS Instrumental Parameters

### Gas Chromatography (GC):

- Column: SPB-Octyl (30m x 0.25mm x 0.25µm).[2]
  - Expert Insight: The SPB-Octyl phase (50% octyl/50% methyl) is the EPA 1668C standard because it offers unique selectivity for separating planar from non-planar PCBs. On this column, PCB 116 elutes distinctly from the PCB 110/117 cluster that plagues DB-5 analyses.
- Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
- Temp Program: 75°C (2 min) -> 15°C/min to 150°C -> 2.5°C/min to 290°C.

### Mass Spectrometry (MS):

- Type: Magnetic Sector (e.g., Thermo DFS, Waters Autospec).
- Resolution:  $\geq 10,000$  (10% Valley Definition).
- Ionization: Electron Impact (EI) @ 35-45 eV.
  - Note: Lower electron energy (35 eV) can enhance the molecular ion abundance relative to fragments.
- Acquisition: Selected Ion Monitoring (SIM).[3]

### SIM Descriptors for PCB 116 (Pentachlorobiphenyl):

Analyte	Function	Ion ID	Mass (m/z)	Theoretical Ratio
Native PCB 116	Quantitation	M+2	325.8804	1.00 (Base)
Confirmation	M+4	327.8775	0.65	
C -PCB 116	Quantitation (IS)	M+2	337.9207	1.00 (Base)
Confirmation (IS)	M+4	339.9177	0.65	

Note: Masses calculated for

Cl and

C/

C isotopes. The M+2 ion is the most abundant in the Cl cluster.

## Data Analysis & Quality Control Identification Criteria

To positively identify PCB 116, the following must be met:

- Retention Time (RT): Native PCB 116 must elute within -2 to +3 seconds of the C -PCB 116 internal standard.
- Signal-to-Noise: S/N > 2.5 for both Quant and Confirmation ions.
- Ion Ratio: The ratio of (M+2)/(M+4) must be within  $\pm 15\%$  of the theoretical value (1.54 for Cl ).

## Quantitation (Isotope Dilution)

Concentration (

) is calculated using the Relative Response Factor (RRF):

Where:

- = Area of Native PCB 116 (Sum of M+2 and M+4).
- = Area of  
C  
-PCB 116.
- = Concentration of Internal Standard.
- = Determined from initial calibration (Native vs. Labeled).

## Troubleshooting Co-elutions

On an SPB-Octyl column, verify separation from PCB 117. If a peak shoulder is observed:

- Action: Re-analyze using a secondary column with different selectivity (e.g., DB-1 or DB-5MS), although DB-5 often has worse co-elution issues for this specific congener group.
- Reporting: If unresolved, report as "PCB 116/117" co-elution, but note that the SPB-Octyl phase is specifically chosen to minimize this compared to standard phases.

## References

- U.S. Environmental Protection Agency. (2010). Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.[4] Office of Water. [\[Link\]](#)[4]
- Wellington Laboratories. (2024). Reference Standards for Environmental Analysis - PCB Standards. (Source for

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- Ballschmiter, K., & Zell, M. (1980).[5] Analysis of Polychlorinated Biphenyls (PCB) by Glass Capillary Gas Chromatography. Fresenius' Zeitschrift für analytische Chemie, 302(1), 20-31. (Foundational reference for PCB numbering and elution order).

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## Sources

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